molecular formula C23H26N4O5 B2442260 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 892287-97-7

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No. B2442260
CAS RN: 892287-97-7
M. Wt: 438.484
InChI Key: SGSSMGJPBHPPEV-UHFFFAOYSA-N
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Description

These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The compounds were synthesized as part of a study seeking potent anti-tubercular agents .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed as part of the study, and single crystals were developed for some of them .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were analyzed as part of the study .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed as part of the study .

Scientific Research Applications

Metabolism and Characterization of Related Compounds

  • Metabolism of Prazosin : A study focused on the in vitro metabolism of Prazosin, a compound with a similar furan and piperazine structure, revealed major biotransformation pathways including demethylation, amide hydrolysis, and O-glucuronidation. The study also characterized new metabolites formed via oxidation of the piperazine ring and oxidative cleavage of the furan ring, indicating the potential of related compounds for bioactivation through metabolism to reactive intermediates (Erve et al., 2007).

Synthesis and Characterization Techniques

  • Synthesis of Environment-Sensitive Fluorescent Ligands : A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, exhibiting high 5-HT1A receptor affinity and good fluorescence properties, were synthesized. This demonstrates a method for visualizing receptors in cells, which could be applied to study the interactions of similar compounds (Lacivita et al., 2009).

Biological Activities and Applications

  • Antimicrobial Activities of Azole Derivatives : Research on furan-2-carbohydrazide derivatives, including compounds with piperazine moieties, revealed antimicrobial activities against a variety of microorganisms. This suggests the potential of structurally related compounds for antimicrobial applications (Başoğlu et al., 2013).

  • Antibacterial Activity of Furan/Piperazine-Containing Compounds : Synthesis and evaluation of 7-piperazinylquinolones with a functionalized 2-(furan-3-yl)ethyl moiety showed significant antibacterial activity. This highlights the potential of combining furan and piperazine structures for developing new antibacterial agents (Foroumadi et al., 2007).

Mechanism of Action

The mechanism of action of these compounds involves their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-2-3-4-9-27-21(29)17-8-7-16(15-18(17)24-23(27)31)20(28)25-10-12-26(13-11-25)22(30)19-6-5-14-32-19/h5-8,14-15H,2-4,9-13H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSSMGJPBHPPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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